molecular formula C10H22O B075441 3,7-Dimethyloctan-1-ol CAS No. 1333-49-9

3,7-Dimethyloctan-1-ol

Cat. No.: B075441
CAS No.: 1333-49-9
M. Wt: 158.28 g/mol
InChI Key: PRNCMAKCNVRZFX-UHFFFAOYSA-N
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Description

(R)-Dihydrocitronellol, also known as 3, 7-dimethyl-1-octanol or tetrahydro-geraniol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-dihydrocitronellol is considered to be a fatty alcohol lipid molecule (R)-Dihydrocitronellol is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Dihydrocitronellol has been primarily detected in urine. Within the cell, (R)-dihydrocitronellol is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Dihydrocitronellol is an aldehydic, bitter, and citrus tasting compound that can be found in lemon. This makes (R)-dihydrocitronellol a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

3,7-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCMAKCNVRZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044360
Record name 3,7-Dimethyloctan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a sweet, rose-like odour
Record name 1-Octanol, 3,7-dimethyl-
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Record name 3,7-Dimethyl-1-octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol)
Record name 3,7-Dimethyl-1-octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/
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Density

0.826-0.842
Record name 3,7-Dimethyl-1-octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9
Record name 3,7-Dimethyl-1-octanol
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Record name Dihydrocitronellol
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Record name 1-Octanol, 3,7-dimethyl-, (R)-
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Record name S-3,7-Dimethyl-1-octanol
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Record name 3,7-Dimethyl-1-octanol
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Record name 1-Octanol, 3,7-dimethyl-
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Record name 1-Octanol, dimethyl-
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Record name 3,7-Dimethyloctan-1-ol
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Record name 3,7-dimethyloctan-1-ol
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Record name Dimethyloctan-2-ol
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Record name 3,7-DIMETHYL-1-OCTANOL
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Record name (R)-Dihydrocitronellol
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Synthesis routes and methods

Procedure details

Geraniol (100 g) was dissolved in ethanol (500 ml), added with platinum oxide (500 mg) and stirred for 24 hours at room temperature under hydrogen atmosphere. After the completion of the reaction, insoluble material was removed by filtration through a Celite layer and the filtrate was concentrated under reduced pressure to obtain 3,7-dimethyloctanol (100 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyloctan-1-ol
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Reactant of Route 6
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